Cas no 78734-65-3 (2-chloro-N-(1-cyanocyclopentyl)acetamide)
2-chloro-N-(1-cyanocyclopentyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-(1-cyanocyclopentyl)-
- 2-Chloro-N-(1-cyanocyclopentyl)acetamide
- 2-CHLORO-N-(1-CYANO-CYCLOPENTYL)-ACETAMIDE
- N-(3-chloro-1-cyanocyclopentyl)acetamide
- 4-CHLORO-N-(1-CYANO-CYCLOPENTYL)-ACETAMIDE
- CTK5E6052
- Z56346983
- 78734-65-3
- F8889-4515
- MFCD06357846
- AKOS005254257
- EN300-09487
- SCHEMBL11253656
- 2-chloro-N-(1-cyanocyclopentyl)acetamide
-
- MDL: MFCD06357846
- Inchi: 1S/C8H11ClN2O/c9-5-7(12)11-8(6-10)3-1-2-4-8/h1-5H2,(H,11,12)
- InChI Key: UVKBLHXZVPGUPL-UHFFFAOYSA-N
- SMILES: ClCC(NC1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 186.05600
- Monoisotopic Mass: 186.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 409.8°C at 760 mmHg
- Flash Point: 201.6°C
- Refractive Index: 1.507
- PSA: 52.89000
- LogP: 1.56868
2-chloro-N-(1-cyanocyclopentyl)acetamide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-chloro-N-(1-cyanocyclopentyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424705-1 g |
2-Chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 1g |
€396.00 | 2022-08-31 | ||
| abcr | AB424705-5 g |
2-Chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 5g |
€765.20 | 2022-08-31 | ||
| abcr | AB424705-10 g |
2-Chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 10g |
€964.00 | 2022-08-31 | ||
| TRC | C374728-50mg |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374728-100mg |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C374728-500mg |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 500mg |
$ 365.00 | 2022-04-01 | ||
| Enamine | EN300-09487-0.05g |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 95% | 0.05g |
$65.0 | 2023-10-28 | |
| Enamine | EN300-09487-0.1g |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 95% | 0.1g |
$96.0 | 2023-10-28 | |
| Enamine | EN300-09487-0.25g |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 95% | 0.25g |
$136.0 | 2023-10-28 | |
| Enamine | EN300-09487-0.5g |
2-chloro-N-(1-cyanocyclopentyl)acetamide |
78734-65-3 | 95% | 0.5g |
$256.0 | 2023-10-28 |
2-chloro-N-(1-cyanocyclopentyl)acetamide Suppliers
2-chloro-N-(1-cyanocyclopentyl)acetamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-chloro-N-(1-cyanocyclopentyl)acetamide
Introduction to 2-Chloro-N-(1-Cyanocyclopentyl)acetamide (CAS No. 78734-65-3)
2-Chloro-N-(1-cyanocyclopentyl)acetamide, with the CAS number 78734-65-3, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a chloroacetamide moiety and a cyanocyclopentyl group. These structural elements contribute to its potential applications in various scientific and pharmaceutical contexts.
The chemical structure of 2-chloro-N-(1-cyanocyclopentyl)acetamide can be represented as follows: Cl-CH2-CO-NH-C5H8CN. The presence of the chlorine atom in the acetamide group and the cyano group in the cyclopentyl ring imparts specific chemical properties that are of interest to researchers. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and condensation reactions.
In recent years, 2-chloro-N-(1-cyanocyclopentyl)acetamide has been studied for its potential biological activities. One of the key areas of research has been its activity as an inhibitor of specific enzymes. For instance, studies have shown that this compound can effectively inhibit certain proteases, which are crucial in various physiological processes and disease states. This property makes it a promising candidate for further development in drug discovery and therapeutic applications.
The pharmacological profile of 2-chloro-N-(1-cyanocyclopentyl)acetamide has also been explored in preclinical studies. These studies have demonstrated that the compound exhibits good bioavailability and stability, which are essential characteristics for a potential drug candidate. Additionally, it has shown low toxicity in preliminary toxicity assessments, suggesting that it may be safe for further clinical evaluation.
In the context of medicinal chemistry, 2-chloro-N-(1-cyanocyclopentyl)acetamide has been investigated as a lead compound for the development of new therapeutic agents. Researchers have focused on optimizing its structure to enhance its potency and selectivity against target enzymes. Various derivatives of this compound have been synthesized and tested, leading to the identification of several promising candidates with improved pharmacological properties.
The synthetic route to 2-chloro-N-(1-cyanocyclopentyl)acetamide involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the synthesis of the cyanocyclopentyl intermediate, followed by its reaction with chloroacetyl chloride to form the final product. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these reactions, resulting in more efficient and environmentally friendly processes.
The physical properties of 2-chloro-N-(1-cyanocyclopentyl)acetamide, including its melting point, solubility, and stability under different conditions, have been extensively characterized. These properties are crucial for understanding its behavior in various chemical and biological systems. For example, its solubility in different solvents can influence its formulation and delivery methods in pharmaceutical applications.
In addition to its potential therapeutic applications, 2-chloro-N-(1-cyanocyclopentyl)acetamide has also been studied for its use as a research tool. Its ability to modulate specific biological pathways makes it valuable for investigating the mechanisms underlying various diseases. Researchers have used this compound to study enzyme kinetics, protein-protein interactions, and signaling pathways in cell cultures and animal models.
The environmental impact of compounds like 2-chloro-N-(1-cyanocyclopentyl)acetamide is another important consideration. Studies have shown that proper handling and disposal methods can minimize any potential environmental risks associated with these chemicals. Efforts are ongoing to develop greener synthesis methods that reduce waste and minimize the use of hazardous reagents.
In conclusion, 2-chloro-N-(1-cyanocyclopentyl)acetamide (CAS No. 78734-65-3) is a versatile compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it an interesting subject for further investigation. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the development of innovative solutions in medicine and beyond.
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